1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine
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Overview
Description
1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine is a chemical compound that features two piperidine groups attached to a tetradecane backbone with diimine functionalities at both ends. Piperidine is a six-membered heterocyclic amine, which is widely used in organic synthesis and pharmaceutical applications due to its versatile chemical properties .
Preparation Methods
The synthesis of 1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine typically involves the reaction of piperidine with a tetradecane derivative that has reactive groups at both ends. One common synthetic route is the reaction of 1,14-dibromotetradecane with piperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The piperidine groups play a crucial role in binding to these targets, while the tetradecane backbone provides structural stability. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine can be compared with other similar compounds, such as:
1,12-Di(piperidin-1-yl)dodecane-1,12-diimine: Similar structure but with a shorter carbon chain.
1,16-Di(piperidin-1-yl)hexadecane-1,16-diimine: Similar structure but with a longer carbon chain.
1,14-Di(morpholin-1-yl)tetradecane-1,14-diimine: Similar structure but with morpholine groups instead of piperidine.
The uniqueness of this compound lies in its specific combination of piperidine groups and tetradecane backbone, which imparts distinct chemical and biological properties .
Properties
CAS No. |
648440-58-8 |
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Molecular Formula |
C24H46N4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1,14-di(piperidin-1-yl)tetradecane-1,14-diimine |
InChI |
InChI=1S/C24H46N4/c25-23(27-19-13-9-14-20-27)17-11-7-5-3-1-2-4-6-8-12-18-24(26)28-21-15-10-16-22-28/h25-26H,1-22H2 |
InChI Key |
MVTIGEGCPQWGPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=N)CCCCCCCCCCCCC(=N)N2CCCCC2 |
Origin of Product |
United States |
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